molecular formula C21H25N3O6S B2447028 N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-66-2

N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2447028
CAS No.: 868981-66-2
M. Wt: 447.51
InChI Key: XRSXJLUMWLHTLA-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base.

    Attachment of the Oxalamide Moiety: The final step involves the coupling of the oxazolidinone derivative with an oxalamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis due to its oxazolidinone ring.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.

    Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.

Uniqueness

N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the methoxyphenethyl and phenylsulfonyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-10-6-5-7-16(18)11-12-22-20(25)21(26)23-15-19-24(13-14-30-19)31(27,28)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXJLUMWLHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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